molecular formula C23H26N2O5 B12009493 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 505079-87-8

3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12009493
CAS No.: 505079-87-8
M. Wt: 410.5 g/mol
InChI Key: MLDXWSLGUPYRIZ-XUTLUUPISA-N
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Description

3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, often abbreviated as Compound X , belongs to the class of heterocyclic compounds. Its structure features a pyrrolone ring fused with a pyridine ring, along with various functional groups. The compound exhibits intriguing pharmacological properties, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes::

    Synthesis via Cyclization:

    Multistep Synthesis:

Industrial Production::
  • Industrial-scale production typically employs efficient synthetic routes optimized for yield and cost-effectiveness.
  • Companies may use proprietary methods, but the principles remain consistent with the synthetic approaches mentioned above.

Chemical Reactions Analysis

Compound X undergoes several types of reactions:

    Oxidation: Oxidative processes can modify the hydroxyl group or the pyrrolone ring.

    Reduction: Reduction reactions may target the carbonyl group or other functional moieties.

    Substitution: Substituents on the benzene ring can be replaced using appropriate reagents.

    Cyclization: The key cyclization step forms the pyrrolone ring.

Common reagents include Lewis acids, bases, and specific catalysts. Major products formed during these reactions include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Compound X finds applications in various fields:

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Compound X stands out due to its unique combination of functional groups and heterocyclic rings.
  • Similar compounds include related pyrrolones, benzoyl derivatives, and pyridine-fused structures.

: Reference 1 (provide citation details) : Reference 2 (provide citation details)

Properties

CAS No.

505079-87-8

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O5/c1-14(2)30-17-7-8-18(15(3)12-17)21(26)19-20(16-6-5-9-24-13-16)25(10-11-29-4)23(28)22(19)27/h5-9,12-14,20,26H,10-11H2,1-4H3/b21-19+

InChI Key

MLDXWSLGUPYRIZ-XUTLUUPISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)O

Origin of Product

United States

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